GDP-Man
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Overview
Description
Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It is essential for the biosynthesis of N-linked glycoproteins, glycosylphosphatidylinositol anchors, and bacterial capsular lipopolysaccharides . GDP-mannose is also a precursor for GDP-fucose, another critical sugar nucleotide for glycosylation in eukaryotes and microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme catalyzes the reaction in the cytosol, forming GDP-mannose from mannose-1-phosphate and GTP .
Industrial Production Methods
Industrial production of GDP-mannose often involves recombinant DNA technology. For example, a recombinant Escherichia coli strain over-expressing the genes for glucokinase, phosphomannomutase, and mannose-1-phosphate guanylyltransferase has been constructed to produce GDP-mannose . This method allows for efficient and scalable production of GDP-mannose.
Chemical Reactions Analysis
Types of Reactions
GDP-mannose undergoes various chemical reactions, including:
Epimerization: Conversion to GDP-L-galactose and GDP-L-gulose by GDP-mannose 3,5-epimerase.
Dehydration: Conversion to GDP-4-keto-6-deoxy-mannose by GDP-mannose 4,6-dehydratase.
Common Reagents and Conditions
Epimerization: Requires GDP-mannose 3,5-epimerase enzyme and typically occurs under physiological conditions.
Dehydration: Involves GDP-mannose 4,6-dehydratase and occurs under specific enzymatic conditions.
Major Products
Epimerization: Produces GDP-L-galactose and GDP-L-gulose.
Dehydration: Produces GDP-4-keto-6-deoxy-mannose.
Scientific Research Applications
GDP-mannose has numerous applications in scientific research:
Mechanism of Action
GDP-mannose exerts its effects primarily through its role as a donor of activated mannose in glycosylation reactions. The enzyme GDP-mannose pyrophosphorylase catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP . GDP-mannose is then utilized by various glycosyltransferases to transfer mannose residues to target molecules, facilitating the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
GDP-fucose: Another sugar nucleotide critical for glycosylation in eukaryotes and microbial cells.
GDP-glucose: Involved in the biosynthesis of glycogen and other glucose-containing polysaccharides.
Uniqueness
GDP-mannose is unique due to its central role in the biosynthesis of N-linked glycoproteins and glycosylphosphatidylinositol anchors . Unlike GDP-fucose and GDP-glucose, GDP-mannose is also a precursor for the biosynthesis of vitamin C in plants .
Properties
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGKSFNHBWACO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O16P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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